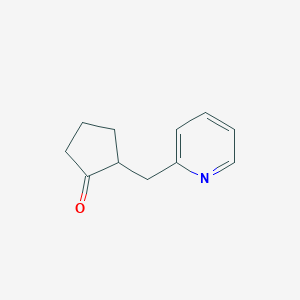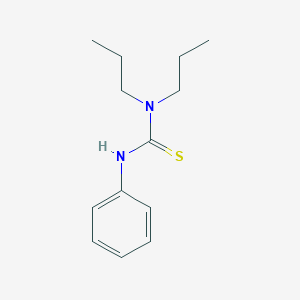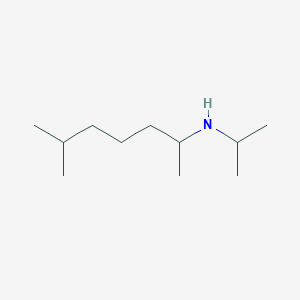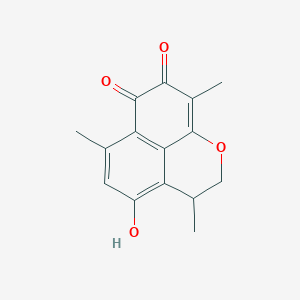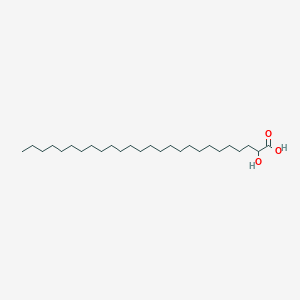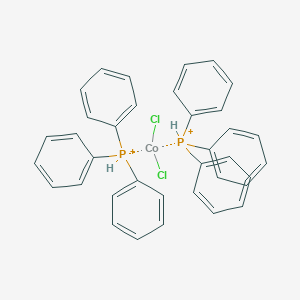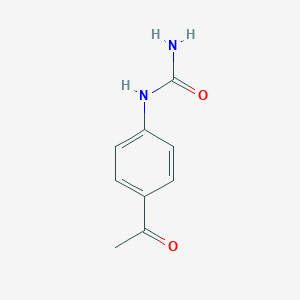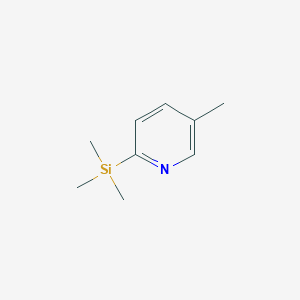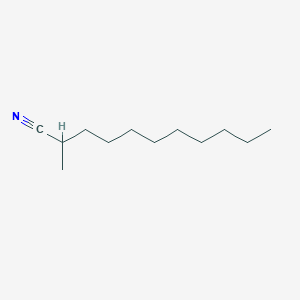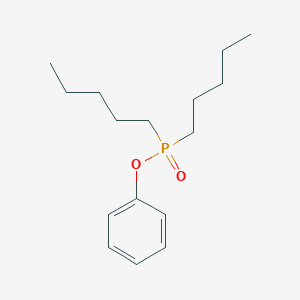
Phenyl di-n-pentylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl di-n-pentylphosphinate (PDPP) is a phosphonate compound that has gained significant attention in scientific research due to its unique chemical properties. PDPP is a white crystalline solid that is soluble in organic solvents and exhibits excellent thermal stability. The compound has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research.
Aplicaciones Científicas De Investigación
Phenyl di-n-pentylphosphinate has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, Phenyl di-n-pentylphosphinate has been used as a flame retardant due to its excellent thermal stability and ability to form char. In catalysis, Phenyl di-n-pentylphosphinate has been used as a ligand in transition metal catalysis reactions, demonstrating high catalytic activity and selectivity. In biomedical research, Phenyl di-n-pentylphosphinate has been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism of action of Phenyl di-n-pentylphosphinate is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. Phenyl di-n-pentylphosphinate has been shown to form stable complexes with a variety of metal ions, including copper, zinc, and iron. These metal complexes have been investigated for their potential as catalysts in various reactions.
Efectos Bioquímicos Y Fisiológicos
Phenyl di-n-pentylphosphinate has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, the compound has been investigated for its potential as a drug delivery system, and studies have shown that Phenyl di-n-pentylphosphinate can effectively deliver drugs to target cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl di-n-pentylphosphinate has several advantages for lab experiments, including its excellent thermal stability, solubility in organic solvents, and ability to form stable complexes with metal ions. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Direcciones Futuras
There are several future directions for research on Phenyl di-n-pentylphosphinate, including investigating its potential as a flame retardant in polymers, exploring its use as a ligand in transition metal catalysis reactions, and investigating its potential as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of Phenyl di-n-pentylphosphinate and to optimize its synthesis and purification methods.
Métodos De Síntesis
Phenyl di-n-pentylphosphinate can be synthesized using a variety of methods, including the reaction of phenylphosphinic acid with n-pentanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified using recrystallization. Other synthesis methods involve the reaction of phenylphosphinic acid with various alcohols, such as n-butanol or n-hexanol.
Propiedades
Número CAS |
14656-17-8 |
|---|---|
Nombre del producto |
Phenyl di-n-pentylphosphinate |
Fórmula molecular |
C16H27O2P |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
dipentylphosphoryloxybenzene |
InChI |
InChI=1S/C16H27O2P/c1-3-5-10-14-19(17,15-11-6-4-2)18-16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3 |
Clave InChI |
TUJWIYZCAPMHSA-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(CCCCC)OC1=CC=CC=C1 |
SMILES canónico |
CCCCCP(=O)(CCCCC)OC1=CC=CC=C1 |
Otros números CAS |
14656-17-8 |
Sinónimos |
PDNP PDPP phenyl di-n-pentylphosphinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



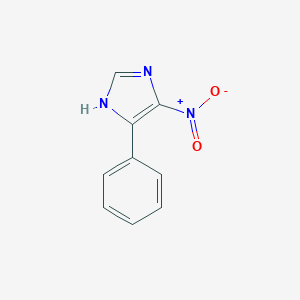

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)


